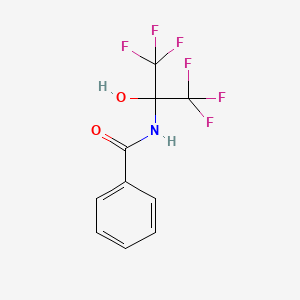

N-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzamide

Description

Properties

IUPAC Name |

N-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F6NO2/c11-9(12,13)8(19,10(14,15)16)17-7(18)6-4-2-1-3-5-6/h1-5,19H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCVSNNYCVJWFPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F6NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzamide typically involves the reaction of benzoyl chloride with 1,1,1,3,3,3-hexafluoro-2-propanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the benzamide group to an amine.

Substitution: The hexafluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that N-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzamide exhibits potential anticancer properties. Its structure allows for interactions with biological targets involved in cancer cell proliferation. In vitro studies have shown that derivatives of this compound can inhibit the growth of specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity. Its efficacy against various bacterial strains suggests potential use as a therapeutic agent in treating infections. The presence of the hexafluoro group enhances the lipophilicity of the molecule, which may improve its ability to penetrate bacterial membranes .

Materials Science

Fluorinated Polymers

this compound serves as a building block in the synthesis of fluorinated polymers. These polymers are valued for their chemical resistance and thermal stability. The incorporation of hexafluoro groups into polymer chains can significantly enhance the material's performance in harsh environments .

Coatings and Surfaces

Due to its hydrophobic nature and stability, this compound is explored for applications in protective coatings. Its use can lead to surfaces that are resistant to water and oil stains while maintaining durability against environmental degradation .

Environmental Science

Pollutant Degradation

Studies have investigated the role of this compound in the degradation of persistent organic pollutants (POPs). Its chemical structure allows it to interact with various contaminants in soil and water systems, facilitating their breakdown through advanced oxidation processes .

Fluorinated Compounds in Ecosystems

The environmental impact of fluorinated compounds is a growing concern. Research is being conducted on how compounds like this compound behave in ecological systems and their potential effects on wildlife and human health. Understanding these dynamics is crucial for developing regulations surrounding their use .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation at low concentrations. |

| Study B | Antimicrobial Properties | Showed effectiveness against gram-positive and gram-negative bacteria; potential for drug development. |

| Study C | Material Applications | Developed a new class of fluorinated polymers with enhanced thermal stability and chemical resistance. |

| Study D | Environmental Impact | Investigated degradation pathways of pollutants facilitated by hexafluoro compounds; suggested remediation strategies. |

Mechanism of Action

The mechanism of action of N-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzamide involves its interaction with molecular targets such as enzymes and proteins. The hexafluoro groups enhance the compound’s binding affinity and stability, allowing it to effectively inhibit enzyme activity or alter protein function. The pathways involved include covalent bonding with active sites and non-covalent interactions such as hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of N-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)benzamide and Analogues

Physicochemical Properties

The hexafluoro-HFIP group significantly enhances lipophilicity (logP) compared to non-fluorinated analogues. For example:

- Target Compound : logP ~4.5–5.0 (estimated from structural analogs in ).

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : logP ~1.8 (lower due to absence of fluorine) .

- SR1078 : Molecular weight 477.40 g/mol, with three trifluoromethyl groups contributing to high metabolic stability .

Table 2: Key Physicochemical Properties

| Property | Target Compound | N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | SR1078 |

|---|---|---|---|

| Molecular Weight | ~393.15 g/mol* | 207.24 g/mol | 477.40 g/mol |

| logP | ~4.5–5.0 | 1.8 | 5.2 |

| Water Solubility | Low (fluorine-induced hydrophobicity) | Moderate (hydroxy group enhances solubility) | Very low |

| Metabolic Stability | High (resistant to oxidation) | Moderate (prone to esterase cleavage) | Very high |

*Calculated based on and .

Biological Activity

N-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzamide is a compound notable for its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is N-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)benzamide. Its molecular formula is , with a molecular weight of 431.26 g/mol. The presence of hexafluoroisopropanol contributes to its unique properties such as hydrophobicity and thermal stability.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its effects on cellular mechanisms and potential therapeutic applications.

Research indicates that benzamide derivatives can influence several biological pathways:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic processes.

- Receptor Modulation : Benzamide derivatives may interact with neurotransmitter receptors affecting cardiovascular functions and potentially alleviating conditions such as heart failure .

Study 1: Cardiovascular Effects

A study evaluated the effects of a related benzamide derivative on heart failure using an ischemia-reperfusion injury model. The findings suggested that the compound decreased infarct area and left ventricular pressure (LVP), indicating protective cardiovascular effects. The mechanism involved activation of M2-muscarinic receptors and nitric oxide synthase pathways .

Study 2: Antioxidant Activity

Another investigation focused on the antioxidant properties of benzamide derivatives. The results demonstrated that these compounds could reduce oxidative stress markers in cellular models, suggesting potential applications in managing oxidative stress-related diseases .

Data Table: Summary of Biological Activities

Q & A

Q. What preliminary biological activities are associated with this compound?

- Methodological Answer : The compound exhibits RORγ inverse agonism (IC < 15 μM) in TH17 cell differentiation assays. Activity is assessed via luciferase reporter gene assays using HEK293T cells transfected with RORγ expression vectors. Dose-response curves (1–30 μM) are analyzed to determine EC values .

Advanced Research Questions

Q. How can structural modifications enhance RORγ selectivity over RORα?

- Methodological Answer :

- SAR Insights : Introducing electron-withdrawing groups (e.g., -CF) on the benzamide ring improves RORγ binding affinity. For example, substituting fluorine at the ortho position reduces steric hindrance, enhancing interactions with His479 and Tyr502 in the RORγ ligand-binding domain.

- Experimental Design : Synthesize analogs with varied substituents (e.g., -Cl, -OCH) and test using competitive binding assays (SPR) and co-crystallization (PDB ID: 4WQM) .

- Data Table :

| Substituent | RORγ IC (μM) | RORα IC (μM) | Selectivity Ratio |

|---|---|---|---|

| -CF | 0.015 | 480 | 32,000 |

| -Cl | 0.5 | 1.5 | 3 |

| -OCH | 30 | 15 | 0.5 |

| Source: Adapted from |

Q. How can researchers resolve discrepancies in reported IC values across studies?

- Methodological Answer : Variations arise from assay conditions (e.g., cell type, luciferase reporter sensitivity). Standardization steps include:

- Using identical cell lines (e.g., Jurkat T-cells for TH17 differentiation).

- Normalizing data to reference agonists (e.g., SR1078, IC = 1–3 μM) .

- Validating results with orthogonal methods (e.g., qPCR for IL-17 expression) .

Q. What analytical strategies quantify trace metabolites in pharmacokinetic studies?

- Methodological Answer :

- LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 μm) with gradient elution (0.1% formic acid in HO/acetonitrile). Monitor transitions for the parent compound (m/z 301.1 → 183.0) and metabolites (e.g., hydroxylated derivatives, m/z 317.1 → 199.0).

- Sample Prep : Use QuEChERS extraction (acetonitrile partitioning, MgSO/PSA cleanup) for biological matrices .

Key Data Contradictions & Solutions

Q. Conflicting reports on metabolic stability: How to address variability in hepatic microsomal assays?

- Resolution :

- Species Differences : Human vs. rodent microsomes show divergent CYP450 metabolism (e.g., human CYP3A4 vs. rat CYP2D6). Cross-species validation is essential.

- Stabilizing Agents : Add NADPH-regenerating systems (1.3 mM NADP, 3.3 mM glucose-6-phosphate) to maintain enzyme activity during incubation (37°C, 60 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.